REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:18])[C:5]1[CH:10]=[C:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=[N:7][CH:6]=1)[CH3:2]>CCO.Cl.O=[Pt]=O>[CH:12]1([CH2:11][CH:9]2[CH2:8][NH:7][CH2:6][CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:18])[CH2:10]2)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=CC(=C1)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was mixed in a Parr shaker under 40 psi of H2 for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 10% of the original volume
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2 (3×30 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CC1CC(CNC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 755 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |